1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone
Overview
Description
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Sulfone Group: The tetrahydrothiophene ring can be oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling Reaction: The final step involves coupling the indole derivative with the piperazine-sulfone intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at the indole or piperazine rings.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to the sulfide.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in targeting neurological or oncological pathways.
Biology: It may be used as a probe to study biological processes involving indole derivatives or piperazine-containing compounds.
Materials Science: The unique structure of the compound could make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone would depend on its specific interactions with biological targets. Potential molecular targets could include:
Receptors: The compound may interact with neurotransmitter receptors or other cell surface receptors.
Enzymes: It could inhibit or activate specific enzymes involved in metabolic pathways.
Signaling Pathways: The compound might modulate signaling pathways related to cell growth, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-hydroxy-1H-indol-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(4-methoxyindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-26-18-4-2-3-17-16(18)5-7-22(17)13-19(23)21-10-8-20(9-11-21)15-6-12-27(24,25)14-15/h2-5,7,15H,6,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAILBKUQWIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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